molecular formula C9H5F3N2O2 B3362506 4-Nitro-2-(trifluoromethyl)-1H-indole CAS No. 1000604-20-5

4-Nitro-2-(trifluoromethyl)-1H-indole

Cat. No.: B3362506
CAS No.: 1000604-20-5
M. Wt: 230.14 g/mol
InChI Key: CRGDGLITXHGILQ-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)-1H-indole is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(trifluoromethyl)-1H-indole typically involves the nitration of 2-(trifluoromethyl)-1H-indole. One common method includes the reaction of 2-(trifluoromethyl)-1H-indole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

Scientific Research Applications

4-Nitro-2-(trifluoromethyl)-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-2-(trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)benzonitrile
  • 4-Nitro-3-(trifluoromethyl)aniline

Uniqueness

4-Nitro-2-(trifluoromethyl)-1H-indole is unique due to the presence of both a nitro group and a trifluoromethyl group on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows for specific interactions with biological targets, which can be leveraged in drug design and development .

Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-4-5-6(13-8)2-1-3-7(5)14(15)16/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGDGLITXHGILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726419
Record name 4-Nitro-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000604-20-5
Record name 4-Nitro-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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